1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazine
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Overview
Description
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazine is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
The synthesis of 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazine involves multiple steps, typically starting with the preparation of the cyclopenta[c]pyridazine core. This can be achieved through a multicomponent condensation reaction involving malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine . The resulting intermediate undergoes further functionalization to introduce the piperazine and benzoyl groups, often using alkylating agents such as 1,2-dibromoethane or benzyl chloride .
Chemical Reactions Analysis
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl and benzoyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazine has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving protein kinases and other molecular targets.
Biology: It may be used as a probe to study biological pathways and interactions, given its complex structure and potential for binding to various biomolecules.
Materials Science: The unique properties of this compound make it a candidate for use in the development of new materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazine involves its interaction with specific molecular targets, such as protein kinases. The compound’s structure allows it to bind to the active sites of these enzymes, inhibiting their activity and thereby modulating various cellular pathways. This inhibition can lead to therapeutic effects, particularly in diseases where protein kinases play a critical role.
Comparison with Similar Compounds
Similar compounds to 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazine include other heterocyclic compounds with sulfonyl and benzoyl groups. Examples include:
What sets this compound apart is its unique combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3S/c28-22(17-6-8-19(9-7-17)31(29,30)27-10-1-2-11-27)26-14-12-25(13-15-26)21-16-18-4-3-5-20(18)23-24-21/h6-9,16H,1-5,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCXRVFGOWNXMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=NN=C5CCCC5=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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